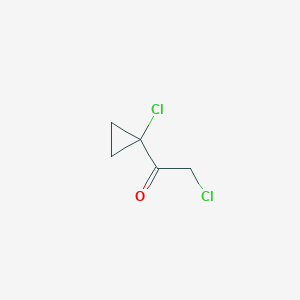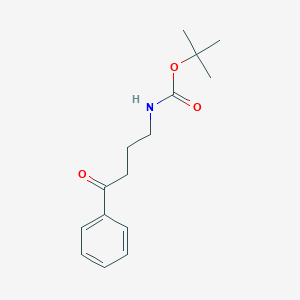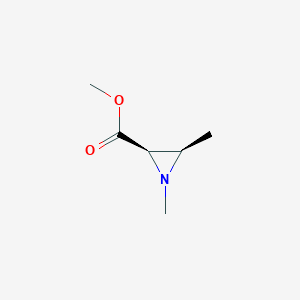
4-(1-Aminopropan-2-yl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropan-2-yl)-2-fluorophenol, also known as 2-Fluoroamphetamine (2-FA), is a synthetic compound that belongs to the class of amphetamines. It is a potent stimulant that has been found to have potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-FA has been used in scientific research as a tool to study the central nervous system. It has been found to have similar effects to other amphetamines, such as increased locomotor activity, hyperthermia, and increased dopamine release. It has also been used in studies to investigate the effects of amphetamines on cognitive function, such as attention and memory.
Wirkmechanismus
The mechanism of action of 2-FA is similar to other amphetamines. It acts as a substrate for the dopamine transporter, which causes an increase in dopamine release from the presynaptic neuron. This leads to increased dopamine levels in the synaptic cleft, which can result in increased motivation, arousal, and euphoria.
Biochemische Und Physiologische Effekte
2-FA has been found to have similar effects to other amphetamines, such as increased heart rate, blood pressure, and body temperature. It has also been found to cause an increase in the release of other neurotransmitters, such as norepinephrine and serotonin. These effects can lead to increased alertness, energy, and feelings of well-being.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-FA in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine release on behavior and cognition. However, like other amphetamines, 2-FA can be addictive and have potential for abuse, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-FA. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to determine the long-term effects of 2-FA use on the brain and behavior.
Synthesemethoden
The synthesis of 2-FA involves the reaction of 2-fluoronitrobenzene with isopropylamine, followed by reduction with iron powder. This method was first described in a patent by Boehringer Ingelheim in 1973.
Eigenschaften
CAS-Nummer |
125036-97-7 |
|---|---|
Produktname |
4-(1-Aminopropan-2-yl)-2-fluorophenol |
Molekularformel |
C9H12FNO |
Molekulargewicht |
169.2 g/mol |
IUPAC-Name |
4-(1-aminopropan-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-4,6,12H,5,11H2,1H3 |
InChI-Schlüssel |
BXHZCLYKZORPOE-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
Kanonische SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
Synonyme |
Phenol, 4-(2-amino-1-methylethyl)-2-fluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



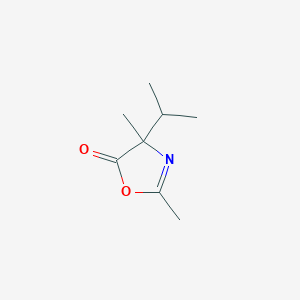
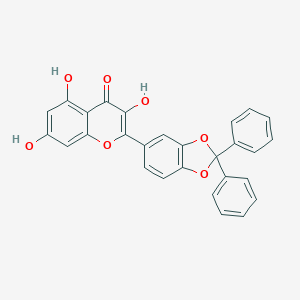


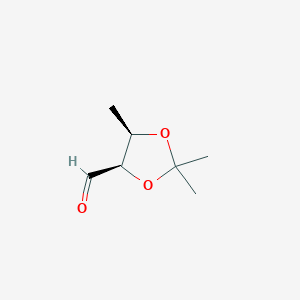
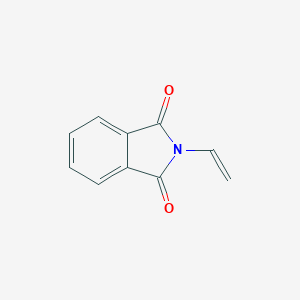
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)



